molecular formula C26H34O14 B3030831 Decuroside I CAS No. 96638-79-8

Decuroside I

Cat. No.: B3030831
CAS No.: 96638-79-8
M. Wt: 570.5 g/mol
InChI Key: AUYDWCKBYROHJQ-SPOVLLSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decuroside I can be synthesized through the extraction of N-butanol extracts from the crude drug Zi-Hua Qian-Hu, which is the root of Peucedanum decursivum Maxim . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Decuroside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various coumarin derivatives with modified biological activities .

Mechanism of Action

Decuroside I exerts its effects primarily through the inhibition of platelet aggregation. It targets specific receptors on the platelet surface, interfering with the signaling pathways involved in platelet activation and aggregation . This mechanism makes it a potential candidate for developing anti-coagulant therapies.

Comparison with Similar Compounds

  • Decuroside II
  • Decuroside III
  • Decuroside IV
  • Decuroside V
  • Nodakenin

Comparison: Decuroside I is unique due to its specific glycoside structure, which imparts distinct biological activities compared to other similar compounds. While all these compounds share a common coumarin backbone, the variations in their glycoside moieties result in different pharmacological properties .

Properties

IUPAC Name

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYDWCKBYROHJQ-SPOVLLSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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